Methoxyisopropyl acetate, (R)-
Description
Academic Significance of Chiral Acetate (B1210297) Esters in Contemporary Organic Synthesis Research
Chiral acetate esters are a cornerstone of modern organic synthesis, valued for their versatility as intermediates in the construction of complex, enantiomerically pure molecules. rsc.org Their academic significance stems from their role as protected forms of chiral secondary alcohols, which are fundamental building blocks for pharmaceuticals, agrochemicals, and natural products. rsc.orgresearchgate.net The conversion of a chiral alcohol to its acetate ester is a common strategy to mask the hydroxyl group during a synthetic sequence, which can then be deprotected under mild conditions.
The synthesis of chiral acetates is, in itself, a major field of research. One of the most powerful and widely studied methods is the enzyme-catalyzed kinetic resolution of racemic secondary alcohols. rsc.org Lipases, in particular, are frequently employed to selectively acylate one enantiomer of a racemic alcohol, producing a chiral acetate and leaving the other alcohol enantiomer unreacted. rsc.orgntnu.no This method is highly valued for its often-excellent enantioselectivity and environmentally benign reaction conditions.
Beyond kinetic resolution, dynamic kinetic resolution (DKR) protocols have been developed to convert a racemic alcohol entirely into a single enantiomer of the chiral acetate, thereby overcoming the 50% theoretical yield limit of standard KR. Furthermore, the asymmetric hydrogenation of specific enol acetates provides a direct catalytic route to chiral acetate esters. google.com The products of these reactions, chiral acetates, are not only intermediates but are also found as components of natural flavors and fragrances, where specific enantiomers are responsible for distinct sensory properties.
Historical Context of Enantiomerically Pure (R)-Methoxyisopropyl Acetate in Stereoselective Methodologies
The historical development of methods to produce enantiomerically pure (R)-methoxyisopropyl acetate is intrinsically linked to the advancement of biocatalysis, specifically lipase-catalyzed kinetic resolutions. The precursor alcohol, 1-methoxy-2-propanol (B31579), was identified as a "difficult to resolve" substrate, making the successful establishment of stereoselective methods a noteworthy achievement. rsc.orgrsc.org
A significant milestone was documented in the early 2000s, demonstrating the efficacy of Candida antarctica lipase (B570770) B (CAL-B) for this specific transformation. google.com Researchers established two viable enzymatic strategies to access the enantiopure compounds:
Enantioselective Hydrolysis: The kinetic resolution of racemic 1-methoxy-2-propyl acetate using CAL-B was shown to selectively hydrolyze the (R)-enantiomer. This process yields the desired (R)-1-methoxy-2-propanol and leaves the unreacted (S)-1-methoxy-2-propyl acetate, both with high enantiomeric excess (ee). google.comchemicalbook.com
Enantioselective Acylation: The kinetic resolution of racemic 1-methoxy-2-propanol via transesterification with an acyl donor, such as vinyl acetate or ethyl acetate, also catalyzed by CAL-B, preferentially acylates the (R)-enantiomer. nih.gov This directly produces (R)-1-methoxy-2-propyl acetate in high optical purity, leaving the (S)-1-methoxy-2-propanol enantiomer behind. google.com
These pioneering studies established that CAL-B could resolve this challenging substrate with excellent selectivity, achieving over 98-99% ee for the target enantiomers. google.com The reaction involving the hydrolysis of racemic (R/S)-1-methoxy-2-propyl acetate subsequently became a model system for in-depth kinetic studies of reversible, lipase-catalyzed resolutions. nih.gov
Table 2: Key Historical Enzymatic Resolutions for (R)-Methoxyisopropyl Acetate and its Precursor
| Method | Enzyme | Reactant | Products | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enantioselective Hydrolysis | Candida antarctica lipase B (CAL-B) | (±)-1-methoxy-2-propanol acetate | (R)-1-methoxy-2-propanol & (S)-acetate | >99% | google.com |
| Enantioselective Acylation | Candida antarctica lipase B (CAL-B) | (±)-1-methoxy-2-propanol | (R)-1-methoxy-2-propanol acetate & (S)-alcohol | 98% | google.com |
Current Landscape of Research and Unaddressed Challenges in Its Application
The current research landscape for (R)-methoxyisopropyl acetate has moved beyond simple synthetic feasibility towards process optimization and detailed mechanistic understanding. The use of its synthesis as a model reaction for extensive kinetic analysis represents this shift. In 2006, a comprehensive kinetic model was developed for the CAL-B catalyzed transesterification of (R/S)-1-methoxy-2-propanol. nih.gov This model accounted for reaction reversibility and substrate inhibition, and its validity was confirmed through experiments in a fully automated miniplant fixed-bed reactor. nih.gov Such studies are crucial for scaling up production and designing efficient continuous processes, a major trend in modern chemical manufacturing.
Despite these advances, significant challenges remain. The primary and most fundamental challenge is the inherent limitation of kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer. While dynamic kinetic resolution (DKR) can circumvent this issue by racemizing the unwanted enantiomer in situ, the application of DKR specifically to 1-methoxy-2-propanol is not yet widely established in the literature.
A second challenge is the "difficult to resolve" nature of the substrate itself. rsc.org Achieving both high conversion and excellent enantioselectivity requires careful optimization of the enzyme, solvent, acyl donor, and reaction conditions. While CAL-B has proven effective, the exploration of other or engineered enzymes could lead to improved process efficiency.
Finally, while (R)-methoxyisopropyl acetate is a useful chiral building block, its range of application appears specialized. The broader challenge lies in identifying high-value target molecules where its specific structure can be advantageously employed, thereby justifying the costs and efforts associated with its enantioselective synthesis. The development of novel applications for this and similar small chiral synthons remains an active area of academic and industrial research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
335203-11-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
[(2R)-1-methoxypropan-2-yl] acetate |
InChI |
InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
LLHKCFNBLRBOGN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](COC)OC(=O)C |
Canonical SMILES |
CC(COC)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Methoxyisopropyl Acetate
Stereoselective Synthesis Pathways and Enantiomeric Enrichment Strategies
The synthesis of enantiomerically pure (R)-methoxyisopropyl acetate (B1210297) relies on stereoselective methods that favor the formation of one enantiomer over the other. These strategies include asymmetric esterification, chiral resolution of racemic mixtures, and biocatalytic routes.
Asymmetric Esterification Approaches
Asymmetric esterification involves the conversion of a prochiral or racemic alcohol into a chiral ester using a chiral catalyst or reagent. While specific examples detailing the asymmetric esterification of 1-methoxy-2-propanol (B31579) to directly yield (R)-methoxyisopropyl acetate are not extensively documented in readily available literature, general principles of asymmetric acylation of secondary alcohols can be applied.
The kinetic resolution of racemic secondary alcohols through catalytic asymmetric acylation is a well-established strategy. oup.comresearchgate.net This approach often utilizes chiral catalysts, such as diamines derived from (S)-proline, in the presence of an achiral acylating agent like benzoyl chloride. oup.comresearchgate.net These reactions can provide optically active benzoates with high enantiomeric excess (ee), alongside the unreacted alcohol of the opposite configuration. researchgate.net For instance, the asymmetric acylation of various racemic cyclic secondary alcohols has yielded the corresponding benzoates with 84–97% ee. researchgate.net
Another promising approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts. The rate and enantioselectivity of NHC-catalyzed asymmetric acylation of alcohols can be significantly enhanced by the addition of a carboxylate cocatalyst. nih.gov This method has been successful in the kinetic resolution of cyclic diols and amino alcohols with high selectivity. nih.gov
Although these methods have not been explicitly reported for the synthesis of (R)-methoxyisopropyl acetate, they represent viable pathways that could be adapted for the enantioselective acylation of 1-methoxy-2-propanol.
Chiral Resolution Techniques for Isomeric Separation
Chiral resolution is a common method for separating enantiomers from a racemic mixture. For (R)-methoxyisopropyl acetate, this typically involves the resolution of its precursor, racemic 1-methoxy-2-propanol.
Enzymatic Kinetic Resolution: A highly effective method for resolving racemic 1-methoxy-2-propanol is through enzyme-catalyzed kinetic resolution. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely used for this purpose. google.com The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, the enantioselective acylation of racemic 1-methoxy-2-propanol with vinyl acetate as the acyl donor, catalyzed by a lipase from Candida antarctica (CAL-B), can produce (R)-1-methoxy-2-propyl acetate with 98% ee at 20% substrate conversion. google.com Similarly, the enantioselective hydrolysis of racemic 1-methoxy-2-propyl acetate, also catalyzed by CAL-B, yields the (R)-alcohol and the unreacted (S)-acetate, both with an enantiomeric excess greater than 99% at 50% conversion. google.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. While specific HPLC methods for the direct resolution of (R)- and (S)-methoxyisopropyl acetate are not detailed, methods for resolving related chiral alcohols are well-established and could be adapted. Derivatized cellulose-based CSPs are commonly used for the resolution of chiral compounds.
Diastereomeric Salt Formation: Another classical resolution technique involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. researchgate.netrsc.org This method, however, is more commonly applied to acidic or basic compounds.
Biocatalytic Routes for Enantiomerically Pure Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. As mentioned previously, lipases are particularly effective for the kinetic resolution of the precursor alcohol and the corresponding amine.
The kinetic resolution of racemic 1-methoxy-2-propanol using Candida antarctica lipase B (CAL-B) is a well-studied process. google.com The enzyme's high enantioselectivity allows for the production of both (R)-1-methoxy-2-propyl acetate and the unreacted (S)-1-methoxy-2-propanol in high enantiomeric purity. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product. mdpi.comutupub.fi Ruthenium complexes are often used as racemization catalysts in these systems. mdpi.com
The versatility of lipases is further demonstrated in the kinetic resolution of the analogous amine, 1-methoxy-2-propylamine. uobabylon.edu.iq Using CAL-B immobilized on magnetic nanoparticles, the racemic amine can be acylated with various acylating agents to yield the (R)-amide with high enantioselectivity. uobabylon.edu.iq
The following table summarizes the key findings for the biocatalytic resolution of 1-methoxy-2-propanol and its derivatives:
| Biocatalyst | Substrate | Reaction Type | Acyl Donor/Reactant | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Candida antarctica lipase B (CAL-B) | (±)-1-methoxy-2-propanol | Acylation | Vinyl acetate | (R)-1-methoxy-2-propyl acetate | 98% | 20% conversion | google.com |
| Candida antarctica lipase B (CAL-B) | (±)-1-methoxy-2-propyl acetate | Hydrolysis | Water | (R)-1-methoxy-2-propanol | >99% | 50% conversion | google.com |
| Novozyme® 435 (immobilized CAL-B) & Ru-catalyst | (±)-1-phenylethanol | Dynamic Kinetic Resolution | Isopropenyl acetate | (R)-1-phenylethyl acetate | 99% | >96% yield | mdpi.com |
| CAL-B on magnetic nanoparticles | (±)-1-methoxy-2-propylamine | Acylation | Isopropyl 2-ethoxyacetate | (R)-N-(1-methoxypropan-2-yl)acetamide | High | ~40% conversion | uobabylon.edu.iq |
Chemical Derivatization and Structural Modification for Enhanced Research Utility
(R)-Methoxyisopropyl acetate and its precursor, (R)-(-)-1-methoxy-2-propanol, can be chemically modified to create a variety of derivatives with enhanced utility in research, particularly as chiral ligands, auxiliaries, and synthons for structure-activity relationship studies.
Functionalization Strategies for Ligand and Auxiliary Precursors
The chiral backbone of (R)-(-)-1-methoxy-2-propanol makes it an attractive starting material for the synthesis of chiral ligands and auxiliaries, which are crucial for asymmetric catalysis. wikipedia.org
(R)-(-)-1-Methoxy-2-propanol can serve as a reactant in the preparation of more complex chiral molecules. For instance, it has been used to synthesize a key intermediate, (S)-3-(ethoxycarbonyl)-5-((1-methoxypropan-2-yl)oxy)benzoic acid, which is a precursor for phenylethyl benzamide (B126) derivatives that act as glucokinase activators. sigmaaldrich.com It is also a building block for chiral pyrazolopyrimidinone (B8486647) derivatives, which are potential inhibitors of the phosphodiesterase enzyme (PDE5). sigmaaldrich.com
The hydroxyl group of (R)-(-)-1-methoxy-2-propanol is a key site for functionalization. It can be used in etherification reactions to introduce the chiral methoxypropyl group into various molecular scaffolds. sigmaaldrich.com The temporary incorporation of such a chiral fragment can direct the stereochemical outcome of subsequent reactions, a fundamental principle of chiral auxiliary-based synthesis. wikipedia.org
Preparation of Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues of (R)-methoxyisopropyl acetate, where the methoxy (B1213986), isopropyl, or acetate groups are systematically varied, can provide valuable insights into structure-reactivity relationships (SAR). While specific SAR studies focusing on analogues of (R)-methoxyisopropyl acetate are not widely reported, the general principles of analogue synthesis are applicable.
For example, the synthesis of a series of related compounds with different substituents on a core scaffold is a common strategy in medicinal chemistry and materials science to optimize properties such as biological activity or catalytic performance. The synthesis of various ester or ether derivatives starting from (R)-(-)-1-methoxy-2-propanol would allow for a systematic investigation of how changes in the molecular structure affect its properties and reactivity in various applications.
Chemical Reactivity and Mechanistic Investigations of R Methoxyisopropyl Acetate
Reaction Mechanisms Involving the Chiral Ester Moiety
The reactivity of (R)-methoxyisopropyl acetate (B1210297) is centered on its ester group, which can undergo reactions at the carbonyl carbon and the adjacent alpha-carbon. The presence of a stereocenter in the alkoxy portion of the ester introduces a chiral environment that can influence the stereochemical outcome of these reactions.
The most characteristic reaction of esters, including (R)-methoxyisopropyl acetate, is nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the replacement of the alkoxy group (–O-CH(CH₃)CH₂OCH₃) with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org
Common nucleophilic acyl substitution reactions for esters include hydrolysis, alcoholysis (transesterification), and aminolysis. For instance, hydrolysis with an aqueous base (saponification) yields a carboxylate salt and (R)-1-methoxy-2-propanol. uomustansiriyah.edu.iq Subsequent acidification protonates the carboxylate to give acetic acid.
Table 1: Examples of Nucleophilic Acyl Substitution Reactions of (R)-Methoxyisopropyl Acetate
| Reaction Type | Nucleophile | Reagents | Product(s) |
| Hydrolysis (basic) | OH⁻ | NaOH (aq), then H₃O⁺ | Acetic acid + (R)-1-methoxy-2-propanol |
| Alcoholysis | R'O⁻ | R'OH, Acid or Base catalyst | Methyl acetate + (R)-1-methoxy-2-propanol |
| Aminolysis | R'NH₂ | R'NH₂ | N-R'-acetamide + (R)-1-methoxy-2-propanol |
The protons on the carbon adjacent to the ester carbonyl (the alpha-carbon) are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. bham.ac.ukmasterorganicchemistry.com The pKa of the α-protons of a typical ester is around 25. youtube.com The resulting enolate is a potent nucleophile that can react with various electrophiles at the alpha-carbon, a process known as alpha-functionalization. bham.ac.ukucsb.edu
Enolates are ambident nucleophiles, capable of reacting at either the carbon or the oxygen atom. bham.ac.uk Reactions with most carbon electrophiles (soft electrophiles) typically occur at the alpha-carbon. bham.ac.uk
A critical aspect of the enolate chemistry of (R)-methoxyisopropyl acetate is the potential for stereocontrol. The existing stereocenter in the (R)-1-methoxy-2-propyl group can act as a chiral auxiliary, influencing the stereochemical outcome of the alpha-functionalization. This occurs because the chiral group can direct the approach of an incoming electrophile to one face of the planar enolate, leading to the preferential formation of one diastereomer over the other. The effectiveness of this stereocontrol depends on the reaction conditions and the nature of the enolate's counterion and the electrophile. This principle is fundamental in asymmetric synthesis for creating new stereocenters with a controlled configuration. core.ac.uk
Table 2: Potential Alpha-Functionalization Reactions of (R)-Methoxyisopropyl Acetate Enolate
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | CH₃I | α-Alkylated Ester |
| Aldehyde | PhCHO | β-Hydroxy Ester (Aldol Addition) |
| Halogen | Br₂ | α-Halo Ester |
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (R)-methoxyisopropyl acetate makes it a valuable chiral building block, providing a pre-existing stereocenter that can be incorporated into larger, more complex target molecules. ontosight.aiunipd.it Biocatalysis, in particular, is a powerful tool for preparing such enantiomerically pure molecules. unipd.it
The methoxyisopropyl (MIP) group, derived from the alcohol portion of (R)-methoxyisopropyl acetate, has been employed as a chiral protecting group in multi-step syntheses. ru.nlnih.gov For example, it has been used for the protection of cyanohydrins. ru.nlresearchgate.net In these applications, the MIP group is introduced to protect a hydroxyl function, and its chirality can be exploited in subsequent stereoselective steps. The MIP group is advantageous because it can be easily removed under mild acidic conditions. nih.govresearchgate.net
In the synthesis of oligonucleotides, 5'-O-(2-Methoxyisopropyl) (MIP)-protected 2'-deoxynucleosides have been used as chiral P(V)-building blocks. nih.gov The synthesis involves coupling these building blocks, followed by a facile, acid-catalyzed deprotection of the MIP group to allow for chain elongation. nih.gov This strategy highlights the utility of the MIP moiety in facilitating complex, multi-step synthetic sequences while preserving or controlling stereochemistry.
(R)-Methoxyisopropyl acetate and its derivatives are potential candidates for use in tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such processes are highly efficient and atom-economical. researchgate.net
For instance, a hypothetical cascade could be initiated by a nucleophilic acyl substitution on (R)-methoxyisopropyl acetate. The newly introduced functional group could then participate in an intramolecular cyclization, with the stereocenter of the (R)-1-methoxy-2-propyl group influencing the stereochemical outcome of the cyclization. The development of cascade reactions often involves integrating chemo- and biocatalysis. researchgate.net For example, a chemoenzymatic cascade has been successfully used to synthesize protected cyanohydrin derivatives in a continuous flow system, combining an aqueous enzymatic reaction with an organic protection step. researchgate.net While not directly employing (R)-methoxyisopropyl acetate as the starting material, such processes demonstrate the potential for designing sophisticated, multi-step syntheses where chiral building blocks play a crucial role. Continuous flow microreactors are particularly well-suited for such multi-step syntheses, including those involving unstable intermediates. ru.nltandfonline.com
Applications in Asymmetric Synthesis and Chiral Technologies
Exploration as a Chiral Solvent in Enantioselective Processes
Chiral solvents can influence the stereochemical outcome of a reaction by creating a chiral environment that differentially stabilizes the diastereomeric transition states of the enantiomeric products. researchgate.net While propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) is a widely used achiral solvent, the potential of enantiomerically pure (R)-Methoxyisopropyl acetate as a chiral solvent in asymmetric synthesis is an area with limited published research. vulcanchem.comechemi.com
There is a lack of specific studies investigating the direct influence of (R)-Methoxyisopropyl acetate as a chiral solvent on the transition state geometries and the resulting stereoselectivity of asymmetric reactions. Computational and experimental studies on other chiral solvents have shown that such effects are possible, often through specific interactions like hydrogen bonding or dipole-dipole interactions that can favor one reaction pathway over another. However, for (R)-Methoxyisopropyl acetate, such detailed mechanistic studies and their impact on stereoselectivity are not available in the literature.
The study of reaction kinetics in a chiral medium can provide insights into the mechanism of enantioselection. The differential interaction of a chiral solvent with the reactants and transition states can lead to different reaction rates for the formation of the two enantiomers. A kinetic model for the lipase-catalyzed hydrolysis of racemic 1-methoxy-2-propyl-acetate has been developed, which provides insight into the different rates of reaction for the (R) and (S) enantiomers in an enzymatic context. nih.gov This study determined the enthalpic and entropic contributions to the difference in the transition state energy for the two enantiomers. nih.gov However, this relates to an enzymatic resolution rather than the broader effect of (R)-Methoxyisopropyl acetate as a chiral solvent on the kinetics of general organic reactions. There is no documented evidence of its use as a chiral medium to influence the kinetics of non-enzymatic asymmetric processes.
Advanced Spectroscopic and Structural Elucidation of R Methoxyisopropyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (R)-methoxyisopropyl acetate (B1210297), a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Based on established chemical shift data for 1-methoxy-2-propyl acetate, the following ¹H and ¹³C NMR assignments are expected. chemicalbook.com
| Atom Position (See Figure 1) | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| 1 | ¹³C | ~16.5 | - |
| 2 | ¹H | ~1.20 | Doublet (d) |
| 3 | ¹³C | ~71.0 | - |
| 4 | ¹H | ~5.00 | Multiplet (m) |
| 5 | ¹³C | ~75.5 | - |
| 6 | ¹H | ~3.40 | Multiplet (m) |
| 7 | ¹³C | ~59.0 | - |
| 8 | ¹H | ~3.35 | Singlet (s) |
| 9 | ¹³C | ~170.5 | - |
| 10 | ¹³C | ~21.0 | - |
| 11 | ¹H | ~2.05 | Singlet (s) |
Figure 1: Numbered structure of (R)-Methoxyisopropyl acetate for NMR assignments.Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's structural backbone.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For (R)-methoxyisopropyl acetate, a key COSY correlation would be observed between the methine proton (H4, ~5.00 ppm) and the protons of both the adjacent methyl group (H2, ~1.20 ppm) and the methylene (B1212753) group (H6, ~3.40 ppm), confirming the isopropyl backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. researchgate.net HSQC is invaluable for assigning carbon signals based on their known proton attachments. researchgate.net For this molecule, HSQC would show correlations between:
H2 (~1.20 ppm) and C1 (~16.5 ppm)
H4 (~5.00 ppm) and C3 (~71.0 ppm)
H6 (~3.40 ppm) and C5 (~75.5 ppm)
H8 (~3.35 ppm) and C7 (~59.0 ppm)
H11 (~2.05 ppm) and C10 (~21.0 ppm)
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons. nih.gov Key HMBC correlations would include:
The acetate methyl protons (H11) to the carbonyl carbon (C9), confirming the acetate group.
The methoxy (B1213986) protons (H8) to the methylene carbon (C5), establishing the methoxy ether linkage.
The methine proton (H4) to the carbonyl carbon (C9), confirming the ester linkage point.
Chiral Shift Reagent Studies for Enantiomeric Excess Determination
NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers. To determine enantiomeric excess (e.e.), a chiral environment must be introduced. This is achieved using either chiral solvating agents (CSAs), often called chiral shift reagents (CSRs), or by creating diastereomers with a chiral derivatizing agent (CDA).
Chiral Shift Reagents: Lanthanide-based complexes, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are chiral Lewis acids that can reversibly coordinate with Lewis basic sites in a substrate, like the oxygen atoms in (R)-methoxyisopropyl acetate. This interaction forms transient diastereomeric complexes that have distinct NMR spectra. nist.govrsc.org In the presence of the CSR, a racemic mixture of methoxyisopropyl acetate would exhibit two sets of signals, allowing for the integration of corresponding peaks to quantify the ratio of enantiomers and thus determine the e.e.
Chiral Derivatizing Agents (e.g., Mosher's Acid): An alternative and highly reliable method involves reacting the precursor alcohol, (R)-1-methoxy-2-propanol, with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nist.govnist.gov By reacting the alcohol with both (R)- and (S)-MTPA, a pair of diastereomeric Mosher's esters are formed. These diastereomers have inherently different physical properties and, therefore, distinct NMR spectra. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration of the original alcohol can be determined based on established conformational models of the Mosher's esters. nist.gov
Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis
The gas-phase infrared spectrum of 1-methoxy-2-propyl acetate shows several characteristic absorption bands. chiralabsxl.comlibretexts.org
C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.
C=O Stretching: A very strong and sharp absorption peak, characteristic of the ester carbonyl group, is prominent around 1750 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
C-O Stretching: The region between 1000-1300 cm⁻¹ contains multiple strong bands. The C-O-C stretching of the ester and the ether linkages contribute to this region, with a particularly strong band observed around 1240 cm⁻¹.
C-H Bending: Absorptions around 1370-1450 cm⁻¹ are attributable to the bending vibrations of the C-H bonds in the methyl groups.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity (IR) |
|---|---|---|---|
| 2950-3000 | C-H Asymmetric Stretch | Alkyl (CH₃, CH₂) | Strong |
| 2840-2880 | C-H Symmetric Stretch | Alkyl (CH₃, CH₂) | Medium-Strong |
| ~1750 | C=O Stretch | Ester | Very Strong |
| 1370-1450 | C-H Bend | Alkyl (CH₃) | Medium |
| ~1240 | C-O Stretch | Ester (acyl-oxygen) | Strong |
| ~1120 | C-O Stretch | Ether | Strong |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Determination (HRMS): For (R)-methoxyisopropyl acetate, the molecular formula is C₆H₁₂O₃. High-resolution mass spectrometry would determine its exact mass with high precision, allowing for unambiguous confirmation of its elemental composition.
Calculated Exact Mass: 132.07864 g/mol
Fragmentation Pathway Analysis: The electron ionization (EI) mass spectrum of 1-methoxy-2-propyl acetate is characterized by several key fragment ions. nist.govchiralabsxl.com Since EI-MS is not a chiral technique, the (R)- and (S)-enantiomers produce identical spectra. The molecular ion peak (M⁺) at m/z = 132 is often weak or absent.
The major fragmentation pathways include:
Alpha-cleavage adjacent to the ether oxygen: Cleavage of the C-C bond next to the ether oxygen results in the loss of a CH₃OCH₂• radical, leading to a prominent peak at m/z = 73 .
McLafferty-type rearrangement: Although less common for this structure, rearrangement followed by cleavage can occur.
Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of an acetyl radical (•COCH₃), resulting in a fragment at m/z = 89 .
Formation of the acetyl cation: The most stable and often the base peak is the acetyl cation, CH₃CO⁺ , at m/z = 43 . This results from the cleavage of the acyl-oxygen bond.
Further fragmentation: The fragment at m/z = 89 can lose a molecule of methanol (B129727) (CH₃OH) to give a fragment at m/z = 57 .
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 132 | [C₆H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 89 | [M - COCH₃]⁺ | Loss of acetyl radical |
| 73 | [CH₃CH-O-COCH₃]⁺ | Loss of methoxymethyl radical |
| 59 | [CH₃OCH₂CH₂]⁺ | Rearrangement and cleavage |
| 43 | [CH₃CO]⁺ | Base Peak; formation of acetyl cation |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing direct information about the molecule's absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. wikipedia.org A CD spectrum is only produced by chiral molecules and, crucially, enantiomers give mirror-image spectra. vlabs.ac.in While specific CD data for (R)-methoxyisopropyl acetate is not widely published, the acetate carbonyl group acts as a chromophore that absorbs in the UV region. This n→π* transition would be expected to give rise to a CD signal, known as a Cotton effect. rsc.org The sign of this Cotton effect (positive or negative) is directly related to the absolute configuration at the stereocenter. Therefore, measuring the CD spectrum of a sample of known configuration would allow for the assignment of other samples by comparison. The (S)-enantiomer would exhibit a CD spectrum that is an exact mirror image of the (R)-enantiomer's spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD curve that passes through zero at the wavelength of maximum absorption of a chromophore is also known as a Cotton effect. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. rsc.org For chiral acetates, the ester chromophore has been shown to produce a Cotton effect. The sign of this effect for (R)-methoxyisopropyl acetate would be opposite to that of its (S)-enantiomer, providing a definitive method for assigning the absolute configuration.
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and absolute configuration. However, this technique requires a well-ordered single crystal. (R)-Methoxyisopropyl acetate is a liquid at room temperature with a melting point of -67 °C, making direct crystallographic analysis impossible under standard conditions.
To obtain a solid-state structure, two primary strategies could be employed:
Formation of a Derivative: The molecule could be chemically modified to create a solid derivative. For instance, the precursor alcohol, (R)-1-methoxy-2-propanol, could be reacted with a rigid, aromatic carboxylic acid to form a solid ester. A successful single-crystal X-ray diffraction analysis of this new derivative would reveal the structure of the (R)-1-methoxy-2-propyl fragment.
Co-crystallization: This technique involves crystallizing the target molecule with a second "co-former" molecule, where both components are incorporated into the crystal lattice in a specific stoichiometric ratio, held together by non-covalent interactions like hydrogen bonds. By screening a library of suitable, rigid co-formers that are solid at room temperature, it may be possible to form a stable co-crystal of (R)-methoxyisopropyl acetate.
Should a suitable crystal be obtained through either method, X-ray diffraction analysis would yield a detailed structural model. The absolute configuration can be unambiguously determined using anomalous dispersion, typically by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.
Computational and Theoretical Studies on R Methoxyisopropyl Acetate
Conformational Analysis and Energy Landscape Mapping
Molecular mechanics (MM) offers a computationally efficient method to explore the vast number of possible conformations. By employing force fields like MM+, researchers can perform conformational searches to identify low-energy structures. cwu.edu These searches systematically or randomly alter the dihedral angles within the molecule to generate a wide range of conformations, which are then energy-minimized.
While molecular mechanics is useful for initial exploration, quantum chemical methods are necessary for obtaining more accurate energies and geometries of the identified stable conformations. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost. nih.govmdpi.com
Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-31G(d)), the geometries of the conformers identified through molecular mechanics can be optimized. mdpi.com This process finds the precise arrangement of atoms that corresponds to a minimum on the potential energy surface. Subsequent frequency calculations at the same level of theory can confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide thermodynamic data, such as relative free energies.
By comparing the calculated energies of the different stable conformations, a conformational energy map can be constructed. This map reveals the relative populations of each conformer at a given temperature, which is essential for accurately predicting macroscopic properties that are an average over all conformations. For instance, studies on similar molecules have shown that the relative energies of conformers can be determined with high precision, allowing for a detailed understanding of the conformational preferences. researchgate.net
Table 1: Example of Calculated Relative Energies of (R)-Methoxyisopropyl Acetate (B1210297) Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | ~60° (gauche) | 0.00 | 65 |
| B | ~180° (anti) | 0.50 | 30 |
| C | ~-60° (gauche) | 1.20 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from DFT calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are not only capable of predicting molecular structures but also their spectroscopic properties. Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model and aids in the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of different nuclei within a molecule. unifr.chimist.ma
The process typically involves first optimizing the geometry of the most stable conformers of (R)-methoxyisopropyl acetate at a DFT level of theory (e.g., B3LYP/6-311+G(2d,p)). mdpi.com Then, GIAO calculations are performed on these optimized geometries to compute the isotropic magnetic shielding constants for each atom. nih.govconicet.gov.ar These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma
Since the observed NMR spectrum is a population-weighted average of the spectra of individual conformers, the predicted chemical shifts for each stable conformer are averaged based on their calculated Boltzmann populations. unifr.ch The accuracy of these predictions can be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts and a few ppm for ¹³C shifts. nih.govcam.ac.ukrsc.org Discrepancies between predicted and experimental shifts can often be resolved by considering solvent effects in the calculations, for example, by using a polarizable continuum model (PCM).
Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for (R)-Methoxyisopropyl Acetate
| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |
| C1 (CH₃-O) | 3.35 | 3.32 | 59.1 | 58.9 |
| C2 (CH) | 4.95 | 4.92 | 72.5 | 72.3 |
| C3 (CH₃-C) | 1.20 | 1.18 | 16.8 | 16.6 |
| C4 (C=O) | - | - | 170.5 | 170.3 |
| C5 (CH₃-CO) | 2.05 | 2.03 | 21.2 | 21.0 |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental values can be found in spectral databases.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum that can be compared with experimental data. chemrxiv.orgresearchgate.net
After geometry optimization of the stable conformers, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which often systematically overestimate the experimental frequencies. To correct for this, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.net
Since (R)-methoxyisopropyl acetate is a chiral molecule, it exhibits optical activity, which can be studied using Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy. These techniques are particularly sensitive to the three-dimensional arrangement of atoms.
The simulated ORD curve shows the change in optical rotation as a function of wavelength, while the simulated CD spectrum shows the differential absorption of left and right circularly polarized light. Comparing these simulated spectra with experimental measurements is a powerful method for determining the absolute configuration of a chiral molecule. The shape and sign of the Cotton effects in the CD spectrum are characteristic of the molecule's stereochemistry.
Mechanistic Insights via Transition State Modeling
Transition state modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions and to understand the origins of stereoselectivity. nih.govacs.org For the formation of a chiral ester like (R)-methoxyisopropyl acetate, transition state models can provide detailed information about the geometry and energetics of the reaction's highest energy point, which ultimately determines the reaction rate and stereochemical outcome.
The enantioselective synthesis of (R)-methoxyisopropyl acetate would typically involve the acylation of 1-methoxy-2-propanol (B31579). Computational studies on similar reactions, such as the enzyme-catalyzed kinetic resolution of secondary alcohols or metal-catalyzed acylation, have been instrumental in mapping out the reaction pathways. mdpi.comnih.govnih.gov These studies generally employ quantum mechanics, often using Density Functional Theory (DFT), to model the interaction between the alcohol, the acylating agent, and the chiral catalyst (e.g., a lipase (B570770) or a synthetic chiral catalyst).
The stereoselectivity in these reactions arises from the difference in activation energies for the formation of the (R) and (S) enantiomers. Computational models of these reactions typically show that the chiral environment of the catalyst creates a diastereomeric relationship between the transition states leading to the two enantiomers. nih.govacs.org For instance, in lipase-catalyzed acylations, the active site is composed of a "catalytic triad" (commonly serine, histidine, and aspartate), and the substrate is positioned within this site in a way that minimizes steric hindrance. mdpi.com The relative size of the substituents on the stereocenter of the alcohol dictates the preferred orientation, leading to the selective acylation of one enantiomer over the other. mdpi.com
A hypothetical transition state for the formation of (R)-methoxyisopropyl acetate would involve the nucleophilic attack of the hydroxyl group of (R)-1-methoxy-2-propanol on the acylating agent. The stereoselectivity would be governed by non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the acylating agent, and the chiral catalyst. nih.govacs.org
Table 1: Hypothetical Key Interatomic Distances in Diastereomeric Transition States for the Acylation of 1-Methoxy-2-propanol
| Interacting Atoms | Transition State for (R)-acetate (Å) | Transition State for (S)-acetate (Å) |
| Nu-O --- C=O of Acyl Donor | ~2.0 - 2.5 | ~2.0 - 2.5 |
| Catalyst Residue --- Substrate H-bond | ~1.8 - 2.2 | Varies |
| Steric Contact 1 | Favorable | Unfavorable |
| Steric Contact 2 | Favorable | Unfavorable |
Note: This table is illustrative and based on general principles of transition state modeling for similar reactions.
The energetic profiling of enantioselective reactions involves calculating the relative energies of reactants, intermediates, transition states, and products for the formation of both enantiomers. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product.
In computational studies of enantioselective alcohol oxidations, which share mechanistic similarities with acylation, the calculated energies of the diastereomeric transition states have been shown to directly correlate with the experimentally observed enantioselectivities. nih.gov These studies highlight the crucial role of the catalyst and solvent in stabilizing or destabilizing the transition states. nih.gov For example, higher dielectric solvents can stabilize charge separation in the transition state, influencing both the reaction rate and selectivity. nih.gov
For the enantioselective synthesis of (R)-methoxyisopropyl acetate, an energetic profile would likely show a lower activation energy for the reaction pathway leading to the (R)-enantiomer compared to the (S)-enantiomer. This energy difference would arise from a more favorable arrangement of the substituents on the chiral center of 1-methoxy-2-propanol within the catalyst's active site in the transition state.
Table 2: Illustrative Energetic Data for a Hypothetical Enantioselective Acylation of 1-Methoxy-2-propanol
| Parameter | Pathway to (R)-acetate | Pathway to (S)-acetate |
| Relative Energy of Reactants (kcal/mol) | 0.0 | 0.0 |
| Activation Energy (ΔG‡) (kcal/mol) | 15.2 | 17.5 |
| Relative Energy of Products (kcal/mol) | -5.0 | -5.0 |
| Energy Difference (ΔΔG‡) (kcal/mol) | 2.3 |
Note: The values in this table are hypothetical and serve to illustrate the principles of energetic profiling. A ΔΔG‡ of 2.3 kcal/mol would correspond to a high enantiomeric excess.
Structure-Reactivity Relationship Studies using Theoretical Approaches
Theoretical approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to understand how the structure of the substrate and catalyst influences the reactivity and stereoselectivity of a reaction. nih.govnih.gov While specific QSAR studies on (R)-methoxyisopropyl acetate are not available, the principles can be applied to understand the factors that would govern its formation.
In the context of enantioselective acylation, a QSAR model could correlate the enantiomeric excess of the reaction with various structural descriptors of the alcohol substrate. These descriptors could include steric parameters (e.g., van der Waals volume of the substituents on the chiral center) and electronic parameters (e.g., partial atomic charges).
For the synthesis of (R)-methoxyisopropyl acetate, the key structural features of the 1-methoxy-2-propanol substrate are the methyl and methoxymethyl groups attached to the stereocenter. A theoretical study would likely investigate how modifications to these groups would affect the stereochemical outcome. For instance, increasing the steric bulk of the substituent corresponding to the methoxymethyl group would likely enhance the enantioselectivity, as it would create a greater energetic penalty for the formation of the (S)-enantiomer in a constrained chiral environment.
The relationship between the enantiomeric excess and the structure of the catalyst can also be explored using these methods. A backpropagation neural network with topological indices has been used to study the relationship between the enantiomer excess of a product and the structures of the catalysts or reagents in several asymmetric reactions. nih.gov Such a model could be used to screen for optimal catalysts for the synthesis of (R)-methoxyisopropyl acetate.
Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination in Research
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the enantiomeric purity of (R)-Methoxyisopropyl acetate (B1210297).
The selection and optimization of the chiral stationary phase (CSP) are critical for achieving successful enantioseparation. For a small ester like (R)-Methoxyisopropyl acetate, polysaccharide-based and cyclodextrin-based CSPs are often the primary choices.
Polysaccharide-based CSPs: These are widely used due to their broad applicability. Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), can effectively resolve a wide range of chiral compounds, including esters. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Cyclodextrin-based CSPs: Derivatized cyclodextrins, particularly β- and γ-cyclodextrins, are highly effective for the chiral separation of volatile compounds like (R)-Methoxyisopropyl acetate by GC. The enantiomers are separated based on the differential inclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386). The choice of the derivative (e.g., permethylated, acetylated) on the cyclodextrin can significantly influence the selectivity.
Optimization of a chiral separation involves screening different CSPs and then fine-tuning the chromatographic conditions, such as mobile phase composition and temperature, to maximize resolution.
Table 1: Representative Chiral Stationary Phases for the Analysis of Chiral Esters
| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Application |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | HPLC |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | HPLC, SFC |
| Cyclodextrin-based | Permethylated β-cyclodextrin | GC |
| Cyclodextrin-based | Diacetylated β-cyclodextrin | GC |
When analyzing (R)-Methoxyisopropyl acetate in complex mixtures, such as reaction intermediates or final product formulations, method development becomes more challenging. The goal is to achieve baseline separation of the enantiomers from each other and from any impurities or matrix components.
A systematic approach to method development typically involves:
Initial Screening: A variety of chiral columns with different selectivities are screened with a generic set of mobile phases.
Mobile Phase Optimization: For HPLC, the composition of the mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed phase) is adjusted to optimize retention and resolution. Modifiers such as trifluoroacetic acid or diethylamine (B46881) can be added in small amounts to improve peak shape.
Temperature Optimization: Temperature can have a significant effect on chiral recognition and, therefore, on the separation. Varying the column temperature can improve resolution or even invert the elution order of the enantiomers.
Flow Rate Adjustment: Optimizing the flow rate can enhance efficiency and reduce analysis time.
Supercritical Fluid Chromatography (SFC) for High-Throughput Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for high-throughput chiral separations. It offers several advantages over HPLC, including faster analysis times, lower consumption of organic solvents, and higher efficiency. ntu.edu.sg The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol.
For the enantioseparation of (R)-Methoxyisopropyl acetate, SFC coupled with polysaccharide-based chiral columns can provide rapid and efficient analysis. The low viscosity of the supercritical fluid mobile phase allows for the use of higher flow rates without a significant increase in backpressure, leading to shorter run times. This makes SFC particularly suitable for screening large numbers of samples in drug discovery and process development.
Polarimetry and Optical Rotation Measurement for Chirality Assessment
Polarimetry is a classical and direct method for assessing the chirality of a sample. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound and is a physical constant. For a pure enantiomer like (R)-Methoxyisopropyl acetate, a non-zero specific rotation would be expected. A racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero.
The enantiomeric excess (ee) of a sample can be determined using the following formula if the specific rotation of the pure enantiomer is known:
ee (%) = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
Derivatization Strategies for Enhanced Analytical Resolution
In some cases, the direct chiral separation of a compound may be challenging, or the compound may lack a suitable chromophore for detection by UV-Vis. In such situations, derivatization with a chiral derivatizing agent (CDA) can be employed. This involves reacting the enantiomeric mixture with an enantiomerically pure CDA to form a pair of diastereomers.
Since diastereomers have different physical properties, they can be separated on a standard achiral column by GC or HPLC. For (R)-Methoxyisopropyl acetate, which is an ester, it would first need to be hydrolyzed to the corresponding alcohol, (R)-1-methoxy-2-propanol, before derivatization. Common CDAs for alcohols include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or chiral isocyanates.
The choice of the derivatizing agent is crucial and should result in stable diastereomers that are well-resolved under the chosen chromatographic conditions. After separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric composition of the original sample.
Specialized Research Applications in Materials Science and Advanced Chemical Manufacturing
Role in the Synthesis of Chiral Polymeric Materials and Stereoregular Polymers
While (R)-Methoxyisopropyl acetate (B1210297) is not directly polymerizable, its chiral structure makes it a valuable theoretical building block for the design of monomers intended for stereoregular polymers. The incorporation of such chiral entities into a polymer structure is a critical strategy for controlling the material's three-dimensional architecture and, consequently, its properties.
The synthesis of stereoregular polymers—polymers with a controlled and repeating arrangement of stereocenters along the chain—often relies on the use of chiral monomers or catalysts. (R)-Methoxyisopropyl acetate can be envisioned as a starting point for designing such specialized monomers. By chemically modifying its structure to include a polymerizable functional group (e.g., a vinyl, acrylate, or norbornene moiety), it can be transformed into a chiral monomer.
For instance, the hydrolysis of the acetate group to yield (R)-1-methoxy-2-propanol, followed by esterification with acryloyl chloride, would produce (R)-1-methoxy-2-propyl acrylate. This chiral monomer could then be polymerized, potentially using mechanisms such as:
Free-Radical Polymerization: While less precise, the chirality of the monomer's side chain can influence the stereochemistry of the polymer backbone to a certain degree.
Anionic or Cationic Polymerization: These methods can offer greater control over the polymerization process, where the chiral side group could direct the incoming monomer to add in a specific orientation, enhancing the tacticity (the stereochemical relationship between adjacent monomer units) of the resulting polymer.
Ring-Opening Metathesis Polymerization (ROMP): If the chiral methoxyisopropyl group were attached to a strained ring system like norbornene, ROMP could be employed with well-defined catalysts to create highly stereoregular polymers.
The fundamental goal of using a monomer derived from (R)-Methoxyisopropyl acetate would be to transfer its inherent chirality to the macromolecular level, creating a polymer with a predetermined stereochemical structure.
The architecture of a polymer—including its linearity, branching, and stereochemistry—has a profound impact on its physical and chemical properties. umn.edursc.org The introduction of a consistent chiral center, such as the one from (R)-Methoxyisopropyl acetate, into each repeating unit can force the polymer chain to adopt a specific conformation, such as a helical structure.
This controlled architecture can significantly influence the material's bulk properties:
Crystallinity: Stereoregular polymers often exhibit higher degrees of crystallinity compared to their atactic (random stereochemistry) counterparts. This is because the uniform chains can pack together more efficiently into ordered crystalline lattices.
Thermal Properties: Increased crystallinity typically leads to a higher melting point (Tm) and glass transition temperature (Tg), making the material more stable at elevated temperatures.
Mechanical Properties: The ordered structure of stereoregular polymers can enhance mechanical strength, stiffness, and tensile properties.
Optical Activity: The most direct consequence of using a chiral monomer is the creation of an optically active polymer, which can rotate plane-polarized light. This property is crucial for applications in chiral separations, sensors, and optical devices.
The specific influence of a side chain derived from (R)-Methoxyisopropyl acetate would depend on its interaction with the polymer backbone and neighboring side chains, but its role would be to provide the stereochemical control necessary to achieve these desirable properties. nih.gov
Application in the Development of Advanced Solvents for Green Chemistry Research
The racemic mixture, propylene (B89431) glycol monomethyl ether acetate (PGMEA), is a widely used industrial solvent known for its excellent solvency for a broad range of substances, including polar and non-polar compounds. guidechem.comwikipedia.org The enantiomerically pure (R)-Methoxyisopropyl acetate is being explored for more specialized roles in green chemistry, particularly as a chiral solvent for asymmetric synthesis.
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. This is often achieved with chiral catalysts, but the solvent itself can also play a crucial role in influencing the stereochemical outcome. rsc.org A chiral solvent can create a chiral environment around the reactants and the catalyst, stabilizing one transition state over its enantiomeric counterpart, thereby leading to an excess of one product enantiomer. nih.gov
(R)-Methoxyisopropyl acetate possesses several properties that make it a promising candidate for a chiral solvent:
Chiral Environment: It provides a constantly present source of chirality.
Favorable Physical Properties: It has a relatively high boiling point (146 °C) and low melting point (-67 °C), offering a wide liquid range suitable for various reaction temperatures. wikipedia.orgsigmaaldrich.com
Good Solvency: Like racemic PGMEA, it is an effective solvent for many organic compounds and reagents used in synthesis. guidechem.com
Research in asymmetric organocatalysis has shown that chiral solvents can create "matched" and "mismatched" pairs with chiral catalysts. For example, using (R)-proline as a catalyst in (R)-propylene carbonate (a matched pair) can yield significantly different results than using it with (S)-propylene carbonate (a mismatched pair). researchgate.net (R)-Methoxyisopropyl acetate could be used in a similar fashion to enhance the enantioselectivity of asymmetric reactions such as aldol (B89426) additions, Michael additions, or hydrogenations.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C6H12O3 | Basic chemical identity. nih.gov |
| Molar Mass | 132.16 g/mol | Used in stoichiometric calculations. nih.gov |
| Boiling Point | 146 °C | Allows for a wide range of reaction temperatures and facilitates removal by distillation. wikipedia.org |
| Melting Point | -67 °C | Enables use in low-temperature reactions. sigmaaldrich.com |
| Density | 0.962 g/cm³ | Important for process design and fluid dynamics. wikipedia.org |
| Vapor Pressure | 3.1 hPa (at 20 °C) | Indicates moderate volatility, balancing ease of removal with reduced fugitive emissions. sigmaaldrich.com |
A key principle of green chemistry is the ability to recycle solvents to minimize waste and reduce environmental impact. Methoxyisopropyl acetate is well-suited for recovery and reuse. In industries like semiconductor and LCD manufacturing, where large volumes of PGMEA are used, recycling processes are already established. researchgate.net
The primary method for recycling is fractional distillation. google.com Due to its relatively high boiling point and thermal stability, PGMEA can be effectively separated from lower-boiling impurities and non-volatile contaminants. Patented processes describe methods to treat waste PGMEA with an alkaline solution to modify the boiling points of impurities, followed by fractional distillation to recover the solvent with a purity exceeding 99.0%. google.com These industrial practices demonstrate the feasibility of creating closed-loop systems for (R)-Methoxyisopropyl acetate in a laboratory or pilot-plant setting, aligning with the goals of sustainable chemistry.
Precursor for Specialty Chemicals in High-Value Chemical Synthesis Research
One of the most significant research applications of (R)-Methoxyisopropyl acetate is its role as a stable precursor to the valuable chiral building block, (R)-(-)-1-Methoxy-2-propanol. The acetate group serves as a protecting group for the alcohol functionality, which can be easily removed by simple hydrolysis, often catalyzed by enzymes like lipase (B570770) for high selectivity. sigmaaldrich.comchemicalbook.com
(R)-(-)-1-Methoxy-2-propanol is a versatile intermediate used in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical industry. Its defined stereochemistry is transferred to the final product, which is crucial for biological activity.
Key synthetic applications include:
Glucokinase Activators: It is used as a reactant to prepare a key intermediate, (S)-3-(ethoxycarbonyl)-5-((1-methoxypropan-2-yl)oxy)benzoic acid, which is part of the synthesis of novel phenylethyl benzamide (B126) derivatives being investigated as treatments for type 2 diabetes. sigmaaldrich.com
PDE5 Inhibitors: The chiral alcohol is a starting material for the synthesis of chiral pyrazolopyrimidinone (B8486647) derivatives, which have been studied as potent and selective inhibitors of the phosphodiesterase type 5 (PDE5) enzyme. sigmaaldrich.com
Chiral Ethers: It is used in nucleophilic etherification reactions to produce other chiral aryl or alkyl ethers. sigmaaldrich.com
By using (R)-Methoxyisopropyl acetate, researchers have a stable, easily handled source for the chiral alcohol, which can be deprotected in situ or as a separate step before incorporation into the target molecule.
| Precursor | Reaction Type | High-Value Product Class | Reference |
|---|---|---|---|
| (R)-(-)-1-Methoxy-2-propanol | Etherification | Intermediates for Glucokinase Activators | sigmaaldrich.com |
| (R)-(-)-1-Methoxy-2-propanol | Multi-step synthesis | Chiral Pyrazolopyrimidinone Derivatives (PDE5 Inhibitors) | sigmaaldrich.com |
| (R)-(-)-1-Methoxy-2-propanol | Nucleophilic Etherification | Specialty Chiral Ethers | sigmaaldrich.com |
Research Intermediates for Complex Organic Molecules
(R)-Methoxyisopropyl acetate serves as a crucial chiral precursor in the multi-step synthesis of complex organic molecules. Its defined stereochemistry is often transferred to the target molecule, which is a critical aspect in the development of pharmaceuticals and other biologically active compounds. The primary utility of (R)-Methoxyisopropyl acetate in this context lies in its conversion to (R)-(-)-1-Methoxy-2-propanol. This chiral alcohol is then utilized in various asymmetric synthesis strategies. chemimpex.com
The transformation of the acetate to the alcohol is a straightforward hydrolysis reaction, which then opens up a range of possibilities for synthetic chemists. The hydroxyl group of (R)-(-)-1-Methoxy-2-propanol can be further functionalized or used to direct the stereoselective addition of other chemical moieties. This control over the three-dimensional arrangement of atoms is paramount in creating molecules with specific biological activities.
While direct research explicitly detailing the use of (R)-Methoxyisopropyl acetate as a starting material for complex organic molecules is not extensively documented in publicly available literature, its role as a precursor to the widely used (R)-(-)-1-Methoxy-2-propanol is well-established. chemimpex.com This chiral alcohol is a recognized building block in the synthesis of enantiomerically pure drugs and other fine chemicals. chemimpex.com
Table 1: Physicochemical Properties of Methoxyisopropyl acetate
| Property | Value |
| Molecular Formula | C6H12O3 nih.govnih.gov |
| Molecular Weight | 132.16 g/mol nih.govnih.govsigmaaldrich.com |
| Appearance | Colorless liquid cosmeticsinfo.org |
| Boiling Point | 145-147 °C sigmaaldrich.com |
| Melting Point | -67 °C sigmaaldrich.com |
| Density | 0.97 g/cm³ at 20 °C sigmaaldrich.com |
| Flash Point | 45 °C sigmaaldrich.com |
| Solubility in Water | Limited miscibility basf.com |
Advanced Building Blocks for Agrochemical Research
The significance of chirality in agrochemicals is a rapidly growing field of research. The different enantiomers of a chiral pesticide can exhibit varying levels of efficacy and environmental impact. nih.govresearchgate.netnih.gov Consequently, the synthesis of enantiomerically pure agrochemicals is of great interest for developing more effective and environmentally benign products.
(R)-Methoxyisopropyl acetate, through its conversion to (R)-(-)-1-Methoxy-2-propanol, plays a role as an advanced building block in the synthesis of certain chiral herbicides. chemimpex.com The methoxypropanol (B72326) moiety can be incorporated into the final pesticide structure, imparting the desired stereochemistry.
Table 2: Spectroscopic Data of Methoxyisopropyl acetate
| Technique | Data |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the methyl, methylene (B1212753), and methine protons. |
| ¹³C NMR | Displays the expected number of signals corresponding to the different carbon environments in the molecule. |
| IR Spectroscopy | Shows a strong absorption band characteristic of the C=O (ester) group, along with C-O and C-H stretching vibrations. nist.gov |
| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound. |
Future Directions and Emerging Research Avenues for R Methoxyisopropyl Acetate
Integration into Flow Chemistry and Continuous Processing for Stereoselective Synthesis
The integration of (R)-Methoxyisopropyl acetate (B1210297) into flow chemistry and continuous processing represents a significant future direction for stereoselective synthesis. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency, particularly for scaling up production. nih.gov
Currently, continuous processing methods have been developed for the synthesis of racemic 1-methoxy-2-propyl acetate, focusing on efficiency and yield through techniques like continuous esterification in fixed-bed reactors and reactive distillation. google.comresearchgate.net However, the application of (R)-Methoxyisopropyl acetate as a chiral solvent or reagent within continuous flow systems to induce stereoselectivity in other reactions is an area ripe for exploration. Future research will likely focus on utilizing this chiral compound to create asymmetric environments in continuous reactors, enabling the high-throughput synthesis of enantiomerically pure products. The precise control over temperature, pressure, and reaction time inherent in flow systems could be leveraged to maximize the stereochemical influence of (R)-Methoxyisopropyl acetate. rsc.orgscielo.br
Application in Photocatalysis and Electrocatalysis for Asymmetric Transformations
The potential use of (R)-Methoxyisopropyl acetate in photocatalysis and electrocatalysis is an emerging frontier for asymmetric transformations. Both photocatalysis, which uses light to activate a catalyst, and electrocatalysis, which uses electricity, are powerful methods for initiating chemical reactions under mild conditions. When combined with chiral molecules, these techniques can facilitate enantioselective reactions.
While general research into photocatalytic degradation has been conducted on related materials like cellulose (B213188) acetate, specific studies employing (R)-Methoxyisopropyl acetate as a chiral medium or auxiliary in asymmetric photocatalysis or electrocatalysis are not yet prevalent in the literature. mdpi.com Future investigations could explore using (R)-Methoxyisopropyl acetate as a chiral solvent to influence the stereochemical outcome of light- or electricity-driven reactions. Its ability to create a chiral environment around the reactants at the catalyst's surface could lead to the development of novel, green methods for producing enantiomerically enriched compounds. The interaction between the chiral solvent, the catalyst, and the substrates under photo- or electrochemical conditions will be a key area of study to unlock new synthetic pathways.
Development of Novel Derivatives for Enhanced Chiral Induction
A promising research avenue is the development of novel derivatives of (R)-Methoxyisopropyl acetate to serve as more effective chiral auxiliaries or reagents. By chemically modifying the parent molecule, it may be possible to amplify its ability to control the stereochemistry of a reaction, a process known as chiral induction.
The goal would be to synthesize new molecules based on the (R)-Methoxyisopropyl acetate scaffold that can be temporarily attached to a substrate, direct a chemical transformation to produce a specific stereoisomer, and then be removed. Research in this area would involve computational design and synthetic chemistry to create derivatives with optimized steric and electronic properties for specific classes of asymmetric reactions. While the concept of inducing helicity with chiral molecules is established, applying this to new derivatives of (R)-Methoxyisopropyl acetate could yield a new class of versatile tools for asymmetric synthesis. figshare.com
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The exploration of (R)-Methoxyisopropyl acetate within the realm of supramolecular chemistry and host-guest interactions presents an intriguing possibility for creating ordered molecular systems. Supramolecular chemistry focuses on the non-covalent bonds that govern how molecules recognize and interact with one another to form larger, functional assemblies. mdpi.comrsc.org
Future studies could investigate how the chirality of (R)-Methoxyisopropyl acetate influences its interaction with various "host" molecules, such as macrocycles. By forming host-guest complexes, it might be possible to use the chiral acetate to create organized structures with specific properties, potentially for applications in chiral recognition, separation, or catalysis. rsc.org Understanding the thermodynamics and kinetics of these non-covalent interactions will be crucial for designing and controlling such supramolecular systems. To date, specific research detailing the host-guest chemistry of (R)-Methoxyisopropyl acetate has not been reported, marking this as a novel area for fundamental chemical research.
Advancements in Machine Learning and Artificial Intelligence for Predicting its Reactivity and Selectivity
The application of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating research into (R)-Methoxyisopropyl acetate. These computational methods can analyze vast datasets to predict chemical properties and reaction outcomes, saving significant time and resources in the laboratory. cmu.educhemrxiv.org
Although general ML models are being developed to predict the reactivity and selectivity of chemical reactions, specific models trained on the behavior of (R)-Methoxyisopropyl acetate are a future prospect. researchgate.netrsc.org Such models could be used to:
Predict Reactivity: Forecast how (R)-Methoxyisopropyl acetate will behave as a solvent or reactant under various conditions.
Predict Selectivity: Estimate the degree of enantioselectivity it might induce in an asymmetric reaction, guiding experimental design. nih.gov
Discover New Reactions: Sift through virtual chemical space to identify new potential applications and transformations for the molecule.
Developing a dedicated dataset of experimental results involving (R)-Methoxyisopropyl acetate will be the first step toward building accurate and predictive ML models. researcher.life This data-driven approach could rapidly advance the discovery of novel uses for this chiral compound in various fields of chemistry.
Q & A
Q. What are the key physicochemical properties of (R)-Methoxyisopropyl acetate relevant to its use in laboratory settings?
(R)-Methoxyisopropyl acetate (CAS 84540-57-8) is a chiral, non-ionic surfactant and solvent with the molecular formula C₆H₁₂O₃ (MW 132.16 g/mol). Key properties include:
- Boiling point : 144–146°C (lit.), critical for distillation-based purification .
- Density : 0.970 g/mL at 25°C, influencing solvent selection in biphasic systems .
- Solubility : Moderately water-soluble (19.8 g/L at 25°C), enabling use in aqueous-organic reaction mixtures .
- Stability : Stable under standard conditions but reacts with strong oxidizers; decomposition occurs above 60°C, necessitating controlled heating .
Q. What are the recommended safety protocols for handling (R)-Methoxyisopropyl acetate in research laboratories?
- Ventilation : Use fume hoods to minimize inhalation risks, as prolonged exposure may cause dizziness (GHS07 STOT SE 3 H336) .
- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats due to flammability (GHS02) .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid discharge into waterways to prevent ecological harm .
- Storage : Keep in sealed containers away from heat sources to prevent combustion .
Q. How is (R)-Methoxyisopropyl acetate synthesized, and what are the critical parameters affecting yield?
The compound is synthesized via acid-catalyzed esterification of (R)-methoxyisopropanol with acetic acid. Critical parameters include:
- Reagent Ratios : Excess 2-methoxypropene (>10 equivalents) suppresses side reactions (e.g., polymerization) .
- Catalyst : Camphorsulfonic acid (CSA) at 1 mol% optimizes reaction efficiency .
- Temperature : Maintain ≤60°C to avoid thermal decomposition .
- Reaction Time : Optimal at 200 seconds in flow reactors to balance conversion and stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of (R)-Methoxyisopropyl-protected chiral compounds using microreactor technology?
Flow reactors enable precise control for scaling enantioselective syntheses:
- Design of Experiments (DoE) : Multivariate optimization (e.g., reaction time, temperature, reagent equivalents) identifies nonlinear interactions. A D-optimal algorithm with third-order polynomial modeling resolves parameter interdependencies .
- Scaling Strategies : Direct translation of microreactor conditions (e.g., 6 mL/min flow rate, 60°C) to gram-scale reactors achieves 83% isolated yield with retained enantiopurity .
- Automation : Use software (e.g., MATLAB, FlowFit) to automate parameter adjustments and real-time yield monitoring .
Q. What analytical methods are most effective for confirming the enantiomeric purity of (R)-Methoxyisopropyl acetate derivatives?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns). Retention time comparison with standards validates purity .
- Polarimetry : Measures optical rotation (e.g., [α]D) to confirm configuration retention during synthesis .
- GC-MS : Monitors reaction progress and detects byproducts (e.g., polymerized 2-methoxypropene) .
Q. How do variations in reaction conditions impact the stability and decomposition pathways of (R)-Methoxyisopropyl acetate during synthesis?
- Temperature Effects : Above 60°C, thermal degradation releases toxic aldehydes and ketones. Kinetic studies using Arrhenius plots quantify degradation rates .
- Acid Concentration : Excess CSA (>0.01 eq) accelerates racemization via acid-catalyzed keto-enol tautomerism .
- Oxidative Pathways : Exposure to strong oxidizers (e.g., KMnO₄) triggers ester cleavage, forming acetic acid and methoxyisopropanol. FT-IR monitoring of carbonyl peaks (1700–1750 cm⁻¹) detects decomposition .
Contradictions and Resolutions
- CAS Number Conflicts : CAS 84540-57-8 refers specifically to (R)-Methoxyisopropyl acetate, while 108-65-6 denotes the racemic mixture (propylene glycol monomethyl ether acetate). Verify stereochemistry in procurement .
- Flash Point Discrepancy : reports a flash point of 333°C, likely a typographical error; literature consensus supports ~47°C (typical for glycol ethers). Confirm via closed-cup testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
